Welcome to the BenchChem Online Store!
molecular formula C7H5F2NO2 B3138757 1,2-Difluoro-5-methyl-3-nitrobenzene CAS No. 468718-05-0

1,2-Difluoro-5-methyl-3-nitrobenzene

Cat. No. B3138757
M. Wt: 173.12 g/mol
InChI Key: ISWPRFDMJAWGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06777437B2

Procedure details

3,4-Difluorotoluene (9.00 g, 70.3 mmol), ammonium nitrate (6.75 g, 84.3 mmol) and trifluoroacetic acid (25 ml) were stirred at ambient temperature for 18 h. The resulting solution was made basic to pH>10 with 5 N sodium hydroxide and, after cooling to ambient temperature, extracted with diethyl ether (3×40 ml). The combined organic layers were washed with brine (40 ml) and dried over anhydrous sodium sulfate. The filtrate was concentrated in vacuo. The crude product was purified by silica gel column chromatography, eluting with hexanes/ethyl acetate (9:1), to afford 3,4-difluoro-5-nitrotoluene (4.63 g, 40%) as a light yellow oil. 1H-NMR δ(400 MHz, CDCl3) 7.94 (1H, dd, J=9.9, 7.3 Hz), 7.17 (1H, dd, J=10.3, 7.6 Hz), 2.61 (3H, s).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[F:8].[N+:10]([O-])([O-:12])=[O:11].[NH4+].FC(F)(F)C(O)=O.[OH-].[Na+]>>[F:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([N+:10]([O-:12])=[O:11])[C:7]=1[F:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C
Name
Quantity
6.75 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×40 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (9:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.